molecular formula C6H14ClNO2 B2563841 (S)-Ethyl 3-aminobutanoate hydrochloride CAS No. 187876-47-7

(S)-Ethyl 3-aminobutanoate hydrochloride

Cat. No. B2563841
CAS RN: 187876-47-7
M. Wt: 167.63
InChI Key: ISVBSAIYXBEVSI-JEDNCBNOSA-N
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Description

“(S)-Ethyl 3-aminobutanoate hydrochloride” is a chemical compound with the CAS Number: 187876-47-7 . It has a molecular weight of 167.64 and its IUPAC name is ethyl (3S)-3-aminobutanoate hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds often participate in reactions such as acylation .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 167.64 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Chiral Synthesis and Drug Development

One of the primary applications of (S)-Ethyl 3-aminobutanoate hydrochloride is in the synthesis of chiral drugs. For instance, it is a key intermediate in the production of Ethambutol, an antituberculosis agent. The synthesis process involves several steps, including the resolution of racemic mixtures and the formation of optically pure compounds, showcasing the compound's role in creating medications with targeted biological activities (Yan Xi-long, 2004).

Biocatalysis and Green Chemistry

This compound also finds application in biocatalytic processes, illustrating the compound's versatility in green chemistry. A notable example is its role in the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral intermediates used in statin production. Biocatalysis offers advantages such as low cost, mild reaction conditions, and high enantioselectivity, making this compound valuable for sustainable chemical synthesis (Q. Ye, P. Ouyang, Hanjie Ying, 2011).

Enantiomeric Purity in Flavor and Fragrance Compounds

Beyond pharmaceuticals, this compound plays a role in the study and synthesis of flavor and fragrance compounds, where enantiomeric purity can influence sensory properties. Research into the chemical and sensory characteristics of related esters in wines underscores the importance of chirality in the flavor profile of beverages, highlighting the broader implications of this compound in food science and oenology (Marine Gammacurta et al., 2018).

Advanced Organic Synthesis Techniques

The compound's utility extends to advanced organic synthesis techniques, including tandem ring-opening and oximation reactions. Such processes underscore the compound's role in creating complex organic molecules with potential applications in medicinal chemistry and material science (S. Saravanan, H. Vignesh Babu, S. Muthusubramanian, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The MSDS and other technical documents related to “(S)-Ethyl 3-aminobutanoate hydrochloride” can be found at Sigma-Aldrich . These documents may contain additional information that could be useful for further analysis.

properties

IUPAC Name

ethyl (3S)-3-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBSAIYXBEVSI-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187876-47-7
Record name (S)-Ethyl 3-aminobutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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